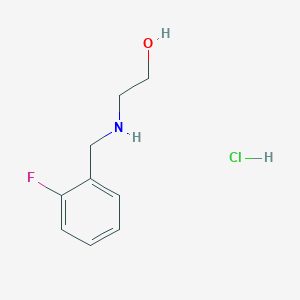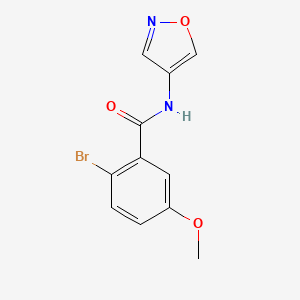
2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide is a compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry
Applications De Recherche Scientifique
2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: The compound is used to investigate biological pathways and molecular targets due to its unique structure.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Similar compounds have been studied for their interactions with targets such as extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) in the context of lung and cervical cancer .
Mode of Action
It’s known that the oxazole ring in the compound can form intramolecular n–h∙∙∙n 2 (oxadiazole) hydrogen bonds , which could potentially influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to affect pathways related to free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have been shown to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide typically involves the following steps:
Methoxylation: The methoxy group is introduced via methylation reactions using methanol and a suitable catalyst.
Oxazole Formation: The oxazole ring is formed through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the methoxy group and the oxazole ring.
Cyclization: The oxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the existing groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxy-5-chlorobenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
- 2-methoxybenzo[d]oxazole
Uniqueness
Compared to similar compounds, 2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity
Propriétés
IUPAC Name |
2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-16-8-2-3-10(12)9(4-8)11(15)14-7-5-13-17-6-7/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOBAXNXGCANDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-Bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2973261.png)
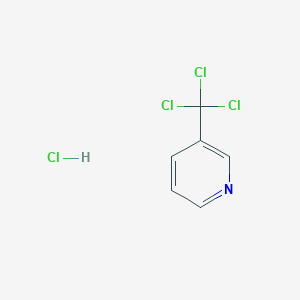
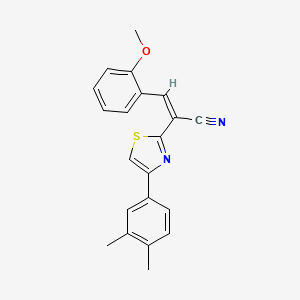
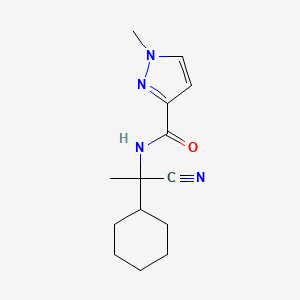
![N-(1H-indazol-6-yl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2973265.png)
![2-Chloro-N-[[3-[(3-fluorophenyl)methylsulfamoyl]phenyl]methyl]propanamide](/img/structure/B2973269.png)
![(Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2973270.png)
![N-(4-acetylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2973271.png)
![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2973272.png)

![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2973280.png)
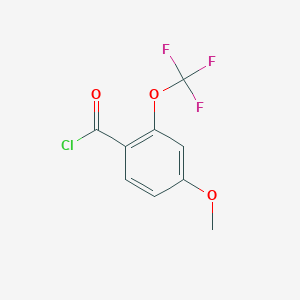
![2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973282.png)
